
Zirconium arsenide (ZrAs)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium arsenide (ZrAs) is a compound composed of zirconium and arsenicZirconium arsenide crystallizes in a hexagonal structure and exhibits interesting semiconducting properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zirconium arsenide can be synthesized through various methods, including chemical vapor transport and solid-state reactions. One common method involves the reaction of zirconium and arsenic at high temperatures. The reaction typically takes place in a sealed tube under an inert atmosphere to prevent oxidation. The reaction conditions often include temperatures ranging from 800°C to 1000°C .
Industrial Production Methods
Industrial production of zirconium arsenide may involve similar high-temperature synthesis methods. the scale of production requires careful control of reaction conditions to ensure the purity and consistency of the product. Advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) may also be employed for the production of high-quality zirconium arsenide films .
Analyse Chemischer Reaktionen
Types of Reactions
Zirconium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Zirconium arsenide can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of zirconium oxide and arsenic oxide.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or carbon monoxide. These reactions can convert zirconium arsenide back to its elemental components.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of zirconium arsenide typically produces zirconium oxide and arsenic oxide, while reduction reactions yield elemental zirconium and arsenic .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, zirconium arsenide is used as a precursor for the synthesis of other zirconium-based compounds.
Biology and Medicine: While direct applications in biology and medicine are limited, zirconium arsenide-modified nanoparticles have been explored for their potential in targeted drug delivery and imaging.
Industry: In the industrial sector, zirconium arsenide is used in the production of advanced electronic devices and materials.
Wirkmechanismus
The mechanism by which zirconium arsenide exerts its effects is primarily related to its electronic structure. Zirconium arsenide exhibits unique electronic properties due to the interaction between zirconium and arsenic atoms. These interactions result in specific band structures and electronic states that influence the compound’s behavior in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium phosphide (ZrP): Zirconium phosphide is another compound with similar electronic properties.
Zirconium nitride (ZrN): Zirconium nitride is known for its hardness and high melting point.
Zirconium carbide (ZrC): Zirconium carbide is a hard refractory material with high thermal conductivity.
Uniqueness of Zirconium Arsenide
Zirconium arsenide stands out due to its unique semiconducting properties and hexagonal crystal structure.
Eigenschaften
CAS-Nummer |
60909-47-9 |
|---|---|
Molekularformel |
AsZr |
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
arsanylidynezirconium |
InChI |
InChI=1S/As.Zr |
InChI-Schlüssel |
FIJMPJIZAQHCBA-UHFFFAOYSA-N |
Kanonische SMILES |
[As]#[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
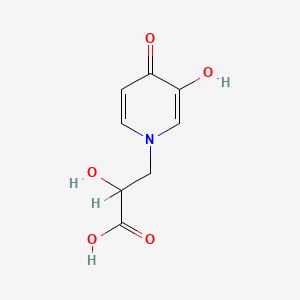
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
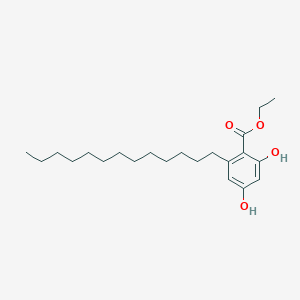
![3-Methyl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine-7(1H)-thione](/img/structure/B14594087.png)
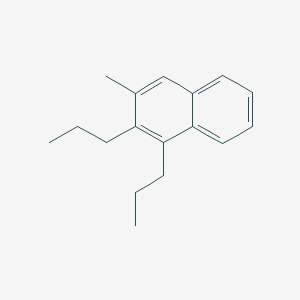
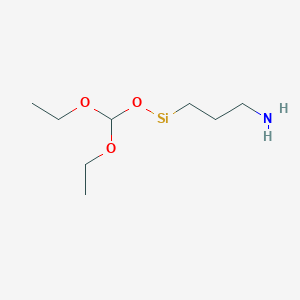

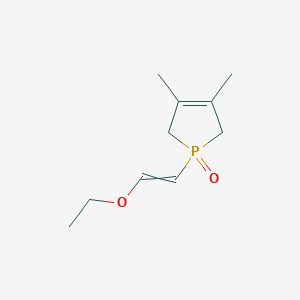

![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
